molecular formula C20H18ClN3O3 B2910241 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide CAS No. 1207047-33-3

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Cat. No. B2910241
CAS RN: 1207047-33-3
M. Wt: 383.83
InChI Key: VECIVYHQSXBAJF-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide, also known as MRTX849, is a small molecule inhibitor that targets KRAS G12C mutant protein. KRAS is a frequently mutated oncogene that is found in various types of cancer, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of MRTX849 is a significant breakthrough in cancer research, as it provides a potential therapeutic option for patients with KRAS G12C mutant cancers.

Mechanism of Action

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide works by binding to the KRAS G12C mutant protein and inhibiting its activity. KRAS G12C mutant protein is a key driver of cancer growth, and its inhibition can lead to tumor regression. This compound's selectivity for KRAS G12C mutant protein makes it an attractive therapeutic option for patients with KRAS G12C mutant cancers.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit KRAS G12C mutant protein activity, leading to tumor regression. This compound has also been shown to have minimal off-target effects, making it a safe and effective therapeutic option.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide in lab experiments are its high selectivity for KRAS G12C mutant protein and its ability to effectively inhibit its activity. However, the limitations of using this compound in lab experiments are its high cost and limited availability.

Future Directions

There are several future directions for 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide research. One direction is to explore its efficacy in combination with other cancer therapies. Another direction is to investigate its potential use in other types of cancer that harbor KRAS mutations. Additionally, there is a need to develop more cost-effective and accessible methods for synthesizing this compound to make it more widely available for research and clinical use.
Conclusion:
This compound is a promising therapeutic option for patients with KRAS G12C mutant cancers. Its high selectivity for KRAS G12C mutant protein and its ability to effectively inhibit its activity make it an attractive option for cancer treatment. Further research is needed to explore its potential in combination with other cancer therapies and in other types of cancer that harbor KRAS mutations.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves several steps, including the formation of key intermediates and the final coupling reaction. The first step involves the synthesis of 6-methylpyridazin-3-amine, which is then reacted with 4-bromoanisole to form 4-(6-methylpyridazin-3-yl)anisole. The next step involves the synthesis of 4-(6-methylpyridazin-3-yl)phenol, which is then reacted with 5-chloro-2-methoxy-N-methylbenzamide to form the final product, this compound.

Scientific Research Applications

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been extensively studied in preclinical models, and the results have been promising. In vitro studies have shown that this compound is highly selective for KRAS G12C mutant protein and can effectively inhibit its activity. In vivo studies have also shown that this compound can significantly reduce tumor growth in KRAS G12C mutant xenograft models.

properties

IUPAC Name

5-chloro-2-methoxy-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13-4-11-19(23-22-13)27-16-8-6-15(7-9-16)24(2)20(25)17-12-14(21)5-10-18(17)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECIVYHQSXBAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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